Arsine, dichloroheptyl-
Description
Arsine, dichloroheptyl- (C₇H₁₅AsCl₂) is an organoarsenic compound characterized by a heptyl (C₇H₁₅) group attached to an arsenic atom bonded to two chlorine atoms. Organoarsenic compounds are historically significant in chemical warfare, industrial synthesis, and materials science, though their high toxicity necessitates careful handling .
Properties
CAS No. |
64049-21-4 |
|---|---|
Molecular Formula |
C7H15AsCl2 |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
dichloro(heptyl)arsane |
InChI |
InChI=1S/C7H15AsCl2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
InChI Key |
DTEQYCHDTQLFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[As](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroheptyl- can be achieved through several methods. One common approach involves the reaction of heptylmagnesium bromide with arsenic trichloride. The reaction proceeds as follows:
C7H15MgBr+AsCl3→C7H15AsCl2+MgBrCl
This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of arsine, dichloroheptyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products. Safety measures are crucial during industrial production due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Arsine, dichloroheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The chlorine atoms in arsine, dichloroheptyl- can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3, As2O5)
Reduction: Lower oxidation state arsenic compounds (e.g., AsH3)
Substitution: Various organoarsenic compounds with different functional groups
Scientific Research Applications
Arsine, dichloroheptyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds.
Mechanism of Action
The mechanism of action of arsine, dichloroheptyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, resulting in cell damage and apoptosis.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of dichloroheptyl-arsine with similar compounds:
Inferred from longer alkyl chain reducing volatility compared to ethyl/chlorovinyl analogs. *Assumed based on alkyl arsine toxicity trends .
Biological Activity
Overview
Arsine, dichloroheptyl- (C7H15AsCl2) is an organoarsenic compound known for its unique chemical properties and potential biological activities. This compound is part of a broader class of organoarsenic compounds, which are characterized by arsenic atoms bonded to carbon atoms. Its applications span various fields, including chemistry, biology, and industry. However, its biological activity and safety profile warrant careful examination due to the toxicity associated with arsenic compounds.
- Molecular Formula : C7H15AsCl2
- Molar Mass : 77.95 g/mol
- Structure : Contains a heptyl group and two chlorine atoms attached to arsenic.
Arsine, dichloroheptyl- interacts with cellular components, leading to various biochemical effects:
- Binding to Thiol Groups : The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity.
- Interference with Cellular Signaling : It may interfere with signaling pathways, inducing oxidative stress and resulting in cell damage and apoptosis.
Biological Activity
Research on the biological activity of arsine, dichloroheptyl- has revealed several potential effects:
Toxicity
- Cellular Toxicity : The binding of arsine compounds to thiol groups can result in protein denaturation and loss of function, contributing to cytotoxicity.
- Oxidative Stress : Exposure can lead to increased reactive oxygen species (ROS), causing oxidative damage to cells.
Potential Therapeutic Applications
Despite its toxicity, there is ongoing research into the therapeutic potential of organoarsenic compounds:
- Antimicrobial Properties : Some studies suggest that organoarsenic compounds may exhibit antimicrobial activity against certain pathogens.
- Cancer Research : Investigations are underway into the use of arsenic compounds in cancer treatment, particularly in targeting specific cancer cell lines.
Case Studies
- Cell Culture Studies : Research has demonstrated that exposure to arsine, dichloroheptyl- can induce apoptosis in cultured human cells. The mechanism involves oxidative stress pathways leading to cell death.
- Animal Studies : In vivo studies have shown that exposure to organoarsenic compounds can lead to adverse health effects, including liver and kidney damage. These studies highlight the need for caution in handling such compounds.
Comparison with Similar Compounds
| Compound | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| Arsine (AsH3) | Simple arsenic hydride | Highly toxic | Very High |
| Triphenylarsine | Three phenyl groups | Anticancer properties | High |
| Arsenic Trichloride | AsCl3 | Used in synthesis | High |
| Arsine, Dichloroheptyl- | C7H15AsCl2 | Potential antimicrobial/cytotoxic | Moderate to High |
Q & A
Q. What are the optimal synthetic routes for arsine, dichloroheptyl-, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of arsenic trichloride with heptyl chloride under inert conditions. Optimize reaction parameters (temperature, molar ratios, catalysts) using factorial design experiments . Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring baseline separation of peaks and comparison with reference spectra . Include controls for arsenic-containing byproducts (e.g., trialkylarsines) to confirm specificity .
Q. How can researchers characterize the molecular structure and stability of arsine, dichloroheptyl- under ambient conditions?
- Methodological Answer : Use X-ray crystallography for definitive structural elucidation. For stability studies, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability by exposing samples to controlled humidity levels (20–80% RH) and analyzing degradation products via high-performance liquid chromatography (HPLC) . Document instrumental parameters (e.g., heating rates, solvent systems) to ensure reproducibility .
Q. What are the recommended protocols for handling arsine, dichloroheptyl- in laboratory settings?
- Methodological Answer : Follow arsenic-specific safety guidelines: use glove boxes or fume hoods with HEPA filters, and avoid contact with reducing agents to prevent arsine gas release . Implement real-time air monitoring for arsenic vapors using colorimetric detector tubes. Decontaminate spills with oxidizing agents (e.g., potassium permanganate) to convert residues to less toxic arsenates .
Advanced Research Questions
Q. How can contradictory data on the thermal degradation pathways of arsine, dichloroheptyl- be resolved?
- Methodological Answer : Conduct kinetic studies under varying oxygen concentrations and temperatures (50–300°C) to identify dominant degradation mechanisms (e.g., radical vs. oxidative pathways). Use tandem mass spectrometry (MS/MS) to isolate intermediate species. Cross-validate findings with computational models (DFT calculations) to predict bond dissociation energies and reaction energetics . Address discrepancies by re-evaluating instrumental calibration and sample preparation homogeneity .
Q. What experimental designs are suitable for investigating the environmental persistence of arsine, dichloroheptyl- in aquatic systems?
- Methodological Answer : Simulate freshwater/sediment microcosms under OECD 308 guidelines. Measure half-life via LC-MS/MS, controlling for variables like pH, microbial activity, and UV exposure. Use isotope-labeled analogs (e.g., deuterated heptyl chains) to trace transformation products. Compare results with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential . Include negative controls to rule out abiotic degradation .
Q. How can researchers reconcile conflicting toxicity profiles of arsine, dichloroheptyl- across in vitro and in vivo models?
- Methodological Answer : Perform comparative dose-response studies using human hepatocyte lines (e.g., HepG2) and rodent models, standardizing exposure durations and metabolic conditions (e.g., S9 liver fractions). Apply benchmark dose (BMD) modeling to identify thresholds for hematotoxicity and nephrotoxicity. Use metabolomics to identify species-specific metabolic pathways (e.g., glutathione conjugation) that may explain disparities . Validate findings with histopathological analysis and literature meta-reviews .
Q. What strategies improve the reproducibility of spectroscopic data for arsine, dichloroheptyl- in complex matrices?
- Methodological Answer : Implement matrix-matched calibration standards to account for signal suppression/enhancement in GC-MS or ICP-MS analyses. Use solid-phase extraction (SPE) with arsenic-selective sorbents (e.g., zirconium oxide) to isolate the compound from interferents. Apply multivariate statistics (PCA or PLS regression) to identify outlier datasets and optimize preprocessing steps (e.g., baseline correction) . Document all preprocessing algorithms and validation metrics .
Methodological Considerations for Data Reporting
- Data Tables : Include raw and processed datasets in appendices, with metadata (e.g., instrument settings, environmental conditions) to enable replication .
- Uncertainty Analysis : Report confidence intervals for kinetic parameters and detection limits for analytical methods .
- Ethical Compliance : Adhere to chemical safety protocols and data availability standards per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
